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Compound of Interest

Compound Name: GSK-364735 potassium

Cat. No.: B15567731

A comprehensive guide for researchers on the mitochondrial effects of a discontinued integrase
strand transfer inhibitor (INSTI), GSK-364735 potassium, in the context of other drugs in its
class.

Executive Summary

This guide provides a comparative overview of the potential for mitochondrial toxicity
associated with the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs, with
a specific focus on what is known about GSK-364735 potassium. Due to the discontinuation
of GSK-364735 potassium's development, publicly available data on its specific mitochondrial
toxicity profile is nonexistent. Therefore, this guide leverages available research on other widely
used INSTIs—dolutegravir, bictegravir, and raltegravir—to provide a comparative framework.
This approach allows for an informed perspective on the potential mitochondrial risks that may
have been associated with GSK-364735 potassium and offers a broader understanding of this
important off-target effect within the INSTI class.

Introduction to INSTIs and Mitochondrial Toxicity

Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy
(ART), effectively suppressing HIV replication by preventing the integration of viral DNA into the
host genome. While generally well-tolerated, concerns have emerged regarding potential off-
target effects, including mitochondrial toxicity. Mitochondria are essential organelles
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responsible for cellular energy production, and their dysfunction can lead to a range of cellular

and tissue damage. Drug-induced mitochondrial toxicity can manifest through various

mechanisms, including inhibition of mitochondrial DNA replication, disruption of the electron

transport chain, increased production of reactive oxygen species (ROS), and alteration of the

mitochondrial membrane potential.

Comparative Mitochondrial Toxicity of Marketed

INSTIs

While no direct data exists for GSK-364735 potassium, studies on other INSTIs reveal a

varied landscape of mitochondrial effects.

Integrase Inhibitor

Cell Type(s) Studied

Key Findings on
Mitochondrial Toxicity

Dolutegravir

Human neuroblastoma cells,
human fibroblasts, peripheral
blood mononuclear cells
(PBMCs)

Decreased expression of
mitochondrial complex
proteins[1]; Increased
apoptosis, mitochondrial
reactive oxygen species
(mtROS), and mitochondrial
mass[2]; Altered mitochondrial

health and morphology[2].

Bictegravir

Hepatocytes, microglia

Caused mitochondrial
dysfunction, leading to
reduced glucose uptake and
increased ROS production[3];
Altered glucose tolerance and
induced a gluconeogenic-

favoring profile in mice[3].

Raltegravir

Neurons, hepatocytes

Generally considered to have
a favorable mitochondrial
safety profile; studies report a
lack of mitochondrial toxicity in

these cell types[4][5].
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Potential Signaling Pathways in INSTI-Mediated
Mitochondrial Dysfunction

The precise signaling pathways underlying INSTI-induced mitochondrial toxicity are still under
investigation. However, based on the observed effects, several key pathways are likely

involved.
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Caption: Proposed signaling cascade of INSTI-induced mitochondrial toxicity.
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Experimental Protocols for Assessing Mitochondrial
Toxicity

The following are detailed methodologies for key experiments used to evaluate drug-induced
mitochondrial toxicity.

Measurement of Mitochondrial Membrane Potential
(A¥m) using JC-1

Principle: The JC-1 assay is a fluorescent method to assess mitochondrial health. In healthy
cells with a high mitochondrial membrane potential, the JC-1 dye forms aggregates that emit
red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains

as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity
ratio indicates mitochondrial depolarization.

Protocol:

o Cell Preparation: Plate cells in a 96-well plate and culture overnight. Treat cells with the test
compound (e.g., INSTI) at various concentrations for the desired duration. Include a positive
control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane) and a
vehicle control.

e JC-1 Staining: Prepare a 1X JC-1 staining solution according to the manufacturer's
instructions. Remove the culture medium from the cells and add the JC-1 staining solution.

e Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.

e Washing: Centrifuge the plate and carefully remove the supernatant. Wash the cells with an
assay buffer.

o Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate
reader. Read the red fluorescence at an excitation/emission of ~535 nm/~590 nm and the
green fluorescence at an excitation/emission of ~485 nm/~535 nm.

o Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in
this ratio in treated cells compared to control cells indicates a loss of mitochondrial
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membrane potential.

Measurement of Intracellular Reactive Oxygen Species
(ROS) using DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is
deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS,
DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence
intensity is proportional to the level of intracellular ROS.

Protocol:

o Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the
cells with the test compound for the desired time. Include a positive control (e.g., H202) and
a vehicle control.

o DCFH-DA Loading: Prepare a fresh working solution of DCFH-DA in a serum-free medium.
Remove the treatment medium, wash the cells, and add the DCFH-DA working solution.

 Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
¢ Washing: Remove the DCFH-DA solution and wash the cells to remove any excess dye.

» Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate
reader with an excitation/emission of ~485 nm/~535 nm.
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Caption: Workflow for key mitochondrial toxicity assays.

Measurement of Mitochondrial Respiration using the
Seahorse XF Analyzer

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key
indicator of mitochondrial respiration, in real-time. By sequentially injecting pharmacological
agents that target different components of the electron transport chain, a comprehensive profile
of mitochondrial function can be obtained.

Protocol:

o Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density

and allow them to adhere.
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o Assay Preparation: On the day of the assay, replace the culture medium with a specialized
Seahorse XF assay medium and incubate the plate in a non-CO: incubator at 37°C for one
hour.

o Mitochondrial Stress Test: Load the sensor cartridge with the mitochondrial stress test
compounds:

o Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.

o FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that
collapses the mitochondrial membrane potential and induces maximal respiration.

o Rotenone and Antimycin A: Complex | and Il inhibitors, respectively, which shut down
mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.

o Data Acquisition: Place the cell culture microplate and the loaded sensor cartridge into the
Seahorse XF Analyzer. The instrument will automatically inject the compounds and measure
the OCR at baseline and after each injection.

o Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function,
including basal respiration, ATP production, maximal respiration, and spare respiratory
capacity.

Conclusion and Future Directions

The available evidence suggests that some INSTIs, notably dolutegravir and bictegravir, can
induce mitochondrial dysfunction in vitro, while others like raltegravir appear to have a more
favorable mitochondrial safety profile. The lack of data on GSK-364735 potassium precludes
any direct conclusions about its mitochondrial toxicity. However, the findings for other INSTIs
highlight the importance of assessing mitochondrial health during the development of new
antiretroviral agents. Future research should focus on elucidating the precise molecular
mechanisms by which INSTIs impact mitochondrial function and on developing strategies to
mitigate these off-target effects. For researchers investigating novel INSTIs, the experimental
protocols detailed in this guide provide a robust framework for early-stage toxicological
screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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